molecular formula C12H15Cl2NO B14515319 2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide CAS No. 62855-81-6

2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide

Cat. No.: B14515319
CAS No.: 62855-81-6
M. Wt: 260.16 g/mol
InChI Key: AXZSPNNUNMVRAD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro group attached to the nitrogen atom and a chlorophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The recovery and recycling of reagents, such as triethylamine, are also considered to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can lead to the formation of different functional groups .

Scientific Research Applications

2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-chlorophenyl)-4-methylpentanamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

62855-81-6

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)-4-methylpentanamide

InChI

InChI=1S/C12H15Cl2NO/c1-8(2)7-11(14)12(16)15-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,15,16)

InChI Key

AXZSPNNUNMVRAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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